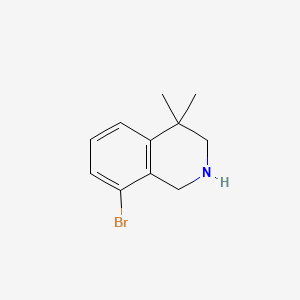
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (8-Bromo-4,4-DMTI) is an organic compound that belongs to the class of isoquinolines. It is a derivative of the isoquinoline family, a group of compounds that are known for their pharmacological properties. 8-Bromo-4,4-DMTI is a white, crystalline solid that has been used in scientific research for its chemical and pharmacological properties.
Scientific Research Applications
Synthesis of Competitive AMPA Receptor Antagonist
A study by Geng Min (2011) explored the synthesis of a competitive AMPA receptor antagonist, SPD 502, using a precursor closely related to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The process involved multiple steps, including nitration, methylation, reduction, Sandmeyer isatin synthesis, Suzuki coupling, condensation, and basic hydrolysis, demonstrating the compound's utility in synthesizing complex molecular architectures for neurological applications Geng Min, Chinese Journal of Pharmaceuticals, 2011.
Brominated Tetrahydroisoquinolines in Marine Algae
Ming Ma et al. (2007) identified brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including variations of the core structure of interest, were isolated alongside bromophenols and a brominated tyrosine derivative, highlighting the compound's presence in natural products and its potential biological activities Ming Ma, Journal of natural products, 2007.
Synthesis of 8-Substituted Tetrahydroisoquinolines
Research by M. Rey, T. Vergnani, and A. Dreiding (1985) presented a general route to synthesize 8-substituted 2-Methyl-1,2,3,4-tetrahydroisoquinolines, showcasing the versatility of this scaffold in generating diverse derivatives through modifications at the 8-position. This work underlines the structural adaptability of such compounds in chemical synthesis M. Rey, Helvetica Chimica Acta, 1985.
Evaluation of Anesthetic Activity and Toxicity
A. Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives. Through both in vivo and in silico studies, they identified compounds with significant local anesthetic activity and low toxicity, suggesting potential therapeutic applications A. Azamatov, Molecules, 2023.
Metal Complexes with Tetrahydroisoquinoline Derivatives
V. I. Sokol et al. (2004) synthesized coordination compounds using 3,3-dimethyl-1-N-phenylimino-1,2,3,4-tetrahydroisoquinoline and its derivatives with various transition metals, exploring the compounds' potential in forming metal complexes. This work indicates the utility of such structures in the development of new materials or catalytic systems V. I. Sokol, Russian Journal of Inorganic Chemistry, 2004.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Tetrahydroisoquinoline derivatives can exhibit a wide range of interactions with their targets, including competitive inhibition, allosteric modulation, or covalent binding
Biochemical Pathways
Tetrahydroisoquinoline derivatives can impact a variety of biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
Biochemical Analysis
Biochemical Properties
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO, this compound can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy and reliability in experiments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .
Properties
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZVIVENNJMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745183 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-59-0 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)


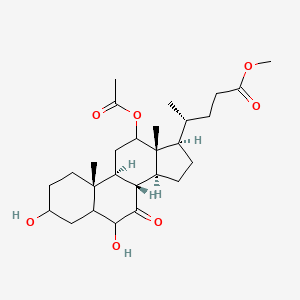
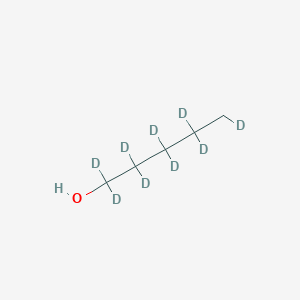
![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
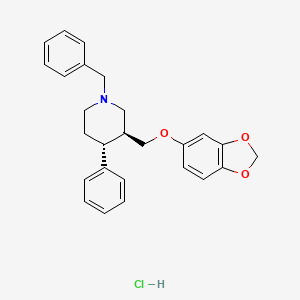
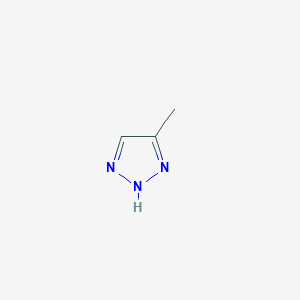
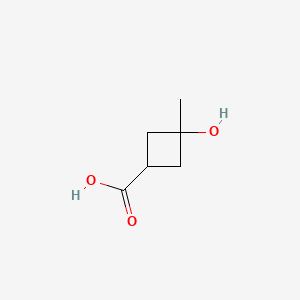
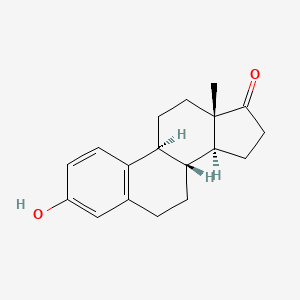
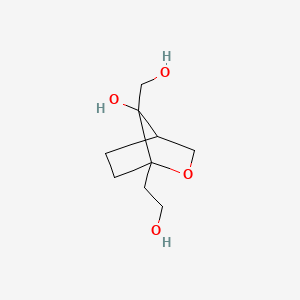
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)
